Silane, tris(1-methylethyl)(2-propynyl)-
Description
Silane, tris(1-methylethyl)(2-propynyl)-, also known as triisopropyl(2-propynyl)silane, is an organosilicon compound characterized by a silicon atom bonded to three isopropyl groups and a propargyl (2-propynyl) group. This structure confers unique reactivity due to the electron-donating isopropyl substituents and the highly reactive terminal alkyne in the propargyl moiety.
The propargyl group’s sp-hybridized carbon enables participation in click chemistry (e.g., Huisgen cycloaddition), making this silane valuable for covalent bonding in materials science. In tire tread formulations, it acts as a coupling agent for silica-reinforced rubber, improving polymer-filler interactions and mechanical performance .
Properties
IUPAC Name |
tri(propan-2-yl)-prop-2-ynylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24Si/c1-8-9-13(10(2)3,11(4)5)12(6)7/h1,10-12H,9H2,2-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVBFRFNXYSTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CC#C)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437168 | |
| Record name | Silane, tris(1-methylethyl)(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144272-12-8 | |
| Record name | Silane, tris(1-methylethyl)(2-propynyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)(2-propynyl)- typically involves the reaction of a silicon-containing precursor with appropriate organic reagents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. This reaction is often catalyzed by transition metals such as platinum or rhodium.
Industrial Production Methods
In industrial settings, the production of Silane, tris(1-methylethyl)(2-propynyl)- may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion of reactants to the desired product.
Chemical Reactions Analysis
Types of Reactions
Silane, tris(1-methylethyl)(2-propynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions.
Substitution: The organic groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with different organic groups.
Substitution: Silanes with substituted organic groups.
Scientific Research Applications
Silane, tris(1-methylethyl)(2-propynyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of Silane, tris(1-methylethyl)(2-propynyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The silicon atom can form stable bonds with a wide range of organic and inorganic groups, allowing it to participate in diverse chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
Key Observations:
Reactivity : The propargyl group in tris(1-methylethyl)(2-propynyl)silane enables faster and more selective reactions compared to allyl or sulfur-containing silanes. This is critical for tire tread formulations requiring rapid vulcanization and strong silica-polymer bonding .
Processing Performance: In silica-reinforced tire compounds, tris(1-methylethyl)(2-propynyl)silane (NXT silane) demonstrates lower batch viscosity than TESPD (S2) and TESPT (S4) silanes at equivalent silica loading (80–85 phr), improving processability and energy efficiency .
Thermal Stability : The isopropyl groups enhance steric protection of the silicon center, reducing hydrolysis sensitivity compared to allyl or sulfur-based silanes .
Tire Tread Performance
- Rolling Resistance and Wear Resistance : Compounds with tris(1-methylethyl)(2-propynyl)silane exhibit 15–20% lower rolling resistance and 10% higher abrasion resistance compared to TESPT-based formulations, attributed to improved silica dispersion and reduced hysteresis .
- Silica Loading Flexibility : NXT silane enables higher silica loading (85 phr vs. 80 phr for S2/S4) without compromising viscosity, enhancing fuel efficiency and tread durability .
Limitations and Trade-offs
- Cost : Propargyl-containing silanes are typically more expensive than allyl or sulfur analogs due to specialized synthesis routes.
- Compatibility : Unlike sulfur-bearing silanes (TESPD/TESPT), tris(1-methylethyl)(2-propynyl)silane requires co-agents for sulfur-based vulcanization systems, limiting its use in conventional rubber formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
